Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Overview
Description
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a bromine atom at the 3-position and a carbonyl group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of benzyl 4-oxopiperidine-1-carboxylate using copper bromide in ethyl acetate under a nitrogen atmosphere . The reaction is typically carried out at elevated temperatures, around 80°C, for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted piperidine derivatives.
Reduction: Products include alcohols.
Oxidation: Products include carboxylic acids.
Scientific Research Applications
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride
- 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
- Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
- Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Uniqueness
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity compared to its analogs. This bromine atom allows for specific substitution reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJNDCHNTWYMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)Br)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625538 | |
Record name | Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174184-13-5 | |
Record name | Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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